III-31-C γ-secretase inhibitor discovery and history
III-31-C γ-secretase inhibitor discovery and history
An In-depth Technical Guide to the Discovery and History of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-secretase complex, an intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is critically implicated in the pathogenesis of Alzheimer's disease (AD). Its function in cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and history of γ-secretase inhibitors (GSIs), detailing the scientific journey from initial concept to clinical trials. It includes a summary of quantitative data for key inhibitors, detailed experimental methodologies, and visualizations of the core signaling pathways.
The Amyloid Hypothesis and the Rationale for γ-Secretase Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. This hypothesis is supported by genetic evidence from familial forms of AD, where mutations in the APP gene or in the presenilin genes (PSEN1 and PSEN2), which encode the catalytic core of γ-secretase, lead to increased production of the more aggregation-prone Aβ42 isoform.[1][2] This understanding established γ-secretase as a prime therapeutic target, with the goal of reducing Aβ production to slow or halt disease progression.[3]
History and Discovery of γ-Secretase Inhibitors
The quest for γ-secretase inhibitors began in the mid-to-late 1990s with cell-based screening campaigns aimed at identifying compounds that could reduce Aβ secretion. These early efforts led to the discovery of several classes of small molecules that effectively blocked γ-secretase activity.
A significant milestone was the development of DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a dipeptide analogue that demonstrated the ability to lower brain Aβ levels in animal models.[4] The first γ-secretase inhibitor to enter clinical trials in 2001 was BMS-299897, a sulfonamide derivative.[4] This was followed by a number of other candidates, including the potent benzodiazepine analog LY-411575 and the benzolactam Semagacestat (LY-450139), which progressed to Phase III clinical trials.
However, the clinical development of GSIs has been fraught with challenges. A major hurdle has been the on-target toxicity associated with the inhibition of Notch signaling. γ-secretase cleaves a wide range of type-I transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions and tissue homeostasis. Inhibition of Notch cleavage by GSIs can lead to severe side effects, including gastrointestinal toxicity, immunosuppression, and skin rashes. These adverse events ultimately led to the failure of several GSI clinical trials, including the high-profile discontinuation of Semagacestat in 2010 due to a lack of efficacy and a worsening of cognitive and functional ability in patients.
This setback prompted a shift in strategy towards the development of "Notch-sparing" GSIs and γ-secretase modulators (GSMs). Notch-sparing inhibitors, such as Avagacestat (BMS-708163) and Begacestat (GSI-953), were designed to selectively inhibit APP processing over Notch cleavage. GSMs, on the other hand, do not inhibit the overall activity of γ-secretase but rather modulate its cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides.
Timeline of Key Events
Quantitative Data of Key γ-Secretase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several key γ-secretase inhibitors against the production of Aβ40 and Aβ42, as well as their activity against Notch signaling. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound Name | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) | Reference(s) |
| Semagacestat (LY-450139) | 12.1 | 10.9 | 14.1 | ~1.3 | |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~3.1 | |
| DAPT | 115 (total Aβ) | 200 | - | - | |
| Begacestat (GSI-953) | 15 (Aβ40) | 15 | - (15-fold selective for APP) | ~15 | |
| LY-411575 | - | 0.082 (cell-based) | 0.39 | ~4.8 | |
| BMS-299897 | 7.4 | 7.9 | - (reportedly no Notch toxicity) | - | |
| MK-0752 | 5 | - | 55 | 11 | |
| Crenigacestat (LY3039478) | - | - | 1 | - | |
| Nirogacestat (PF-03084014) | - | - | 6.2 (cell-free) | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Experimental Protocols
The discovery and characterization of γ-secretase inhibitors rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
Objective: To determine the IC50 value of a test compound against purified or partially purified γ-secretase.
Materials:
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HEK293T cells (or other suitable cell line) for membrane preparation
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Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
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Test compounds dissolved in DMSO
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Reaction buffer (e.g., 50 mM PIPES, pH 7.0, 150 mM KCl, 5 mM CaCl2, 5 mM MgCl2, 0.25% CHAPSO)
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96-well black microplates
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Microplate reader with fluorescence detection (e.g., excitation at 355 nm and emission at 440 nm)
Methodology:
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Membrane Preparation:
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Culture HEK293T cells to confluency.
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Harvest cells and resuspend in a hypotonic buffer.
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Homogenize the cells using a Dounce homogenizer or sonication.
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Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
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Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
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Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
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Assay Procedure:
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Add a defined amount of membrane protein (e.g., 5-30 µg) to each well of a 96-well plate.
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Add the test compound at various concentrations (typically a serial dilution).
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Add the fluorogenic substrate to a final concentration of 4-8 µM.
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Adjust the final reaction volume to 100 µL with the reaction buffer.
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Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
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Measure the fluorescence using a microplate reader.
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Data Analysis:
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Subtract the background fluorescence (wells without enzyme or substrate).
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Calculate the percent inhibition for each compound concentration relative to the DMSO control.
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Determine the IC50 value by fitting the data to a dose-response curve.
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Cell-Based Aβ Production Assay
This assay measures the effect of a compound on the production and secretion of Aβ peptides from cells.
Objective: To determine the IC50 of a test compound for the inhibition of Aβ40 and Aβ42 production in a cellular context.
Materials:
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A suitable cell line, such as HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) or neuroblastoma cell lines (e.g., SH-SY5Y).
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Cell culture medium and supplements.
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Test compounds dissolved in DMSO.
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ELISA kits for human Aβ40 and Aβ42.
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Cell lysis buffer and protein assay reagents.
Methodology:
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Cell Culture and Treatment:
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Plate the cells in a multi-well plate and allow them to adhere and grow.
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Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
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Sample Collection:
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Collect the conditioned medium from each well.
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Lyse the cells and collect the cell lysates.
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Aβ Quantification (ELISA):
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Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium.
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Data Analysis:
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Normalize the Aβ levels to the total protein concentration in the cell lysates to account for any effects on cell viability.
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Calculate the percent inhibition of Aβ production for each compound concentration relative to the DMSO control.
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Determine the IC50 values for Aβ40 and Aβ42 inhibition.
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Notch Cleavage Assay
This assay is crucial for determining the selectivity of γ-secretase inhibitors.
Objective: To assess the inhibitory effect of a compound on the γ-secretase-mediated cleavage of the Notch receptor.
Materials:
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HEK293 cells stably expressing a truncated form of the Notch receptor (NotchΔE) that is a direct substrate for γ-secretase.
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Cell culture reagents.
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Test compounds dissolved in DMSO.
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Antibodies specific for the Notch intracellular domain (NICD).
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Western blotting reagents and equipment.
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Alternatively, a reporter gene assay can be used where NICD release activates a luciferase reporter.
Methodology (Western Blotting):
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Cell Culture and Treatment:
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Culture the NotchΔE-expressing cells and treat them with various concentrations of the test compound.
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Protein Extraction and Western Blotting:
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Lyse the cells and separate the proteins by SDS-PAGE.
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Transfer the proteins to a membrane and probe with an antibody that specifically recognizes the cleaved NICD.
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Data Analysis:
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Quantify the band intensity of NICD for each treatment condition.
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Calculate the percent inhibition of NICD formation and determine the IC50 value.
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Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathway
APP is a single-pass transmembrane protein that can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
In the non-amyloidogenic pathway , APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage releases a soluble ectodomain, sAPPα, and leaves a C-terminal fragment (α-CTF or C83) in the membrane. C83 is then cleaved by γ-secretase to produce the p3 peptide and the APP intracellular domain (AICD).
In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), which releases sAPPβ and leaves the β-CTF (or C99) fragment. C99 is the direct substrate for γ-secretase, which cleaves it at different positions to generate Aβ peptides of varying lengths (predominantly Aβ40 and Aβ42) and the AICD.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell-cell communication.
The binding of a ligand (e.g., Delta or Jagged) on an adjacent cell to the Notch receptor induces a conformational change that exposes a cleavage site for an ADAM family metalloprotease (S2 cleavage). This is followed by the intramembrane cleavage by the γ-secretase complex (S3 cleavage), which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.
Conclusion and Future Directions
The development of γ-secretase inhibitors for Alzheimer's disease has been a challenging but informative journey. While early broad-spectrum inhibitors failed in clinical trials due to on-target toxicities related to Notch inhibition, the knowledge gained has been invaluable. The field has now evolved to focus on more nuanced approaches, such as Notch-sparing GSIs and GSMs, which hold the promise of a better safety profile. The continued refinement of experimental assays and a deeper understanding of the complex biology of γ-secretase will be crucial for the successful development of the next generation of therapeutics targeting the amyloid cascade in Alzheimer's disease.
